

Biological activity screening of Methyl 2-(piperazin-1-YL)benzoate derivatives

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Compound of Interest

Compound Name: Methyl 2-(piperazin-1-YL)benzoate

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A Comparative Analysis of the Biological Activities of Piperazine Derivatives

An Objective Guide for Researchers in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its unique physicochemical properties allow for versatile substitutions, leading to derivatives with diverse pharmacological profiles. This guide provides a comparative overview of the biological activities of various piperazine derivatives, supported by experimental data from recent studies. While specific data on **Methyl 2-(piperazin-1-YL)benzoate** derivatives were not prominently available in the reviewed literature, this guide synthesizes findings on structurally related piperazine-containing molecules, offering valuable insights for researchers in the field.

I. Cytotoxic Activity

Several studies have explored the potential of piperazine derivatives as cytotoxic agents against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) and median toxic doses (TD50) of different classes of piperazine-containing compounds.

Table 1: Cytotoxicity of Various Piperazine Derivatives

| Compound Class | Derivative | Cell Line | IC50 / TD50 (μM) | Reference |
|---|------------|-----------------------|-----------------------------------|-----------|
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | 4b | HepG2 (Liver Cancer) | 4.8 | [1] |
| 4g | | HepG2 (Liver Cancer) | 5.1 | [1] |
| 4c | | HepG2 (Liver Cancer) | 13.3 | [1] |
| 4h | | HepG2 (Liver Cancer) | 11.5 | [1] |
| 4b | | A549 (Lung Cancer) | 56.9 | [1] |
| 4c | | A549 (Lung Cancer) | 46.6 | [1] |
| 4g | | A549 (Lung Cancer) | 53.2 | [1] |
| 4h | | A549 (Lung Cancer) | 59.4 | [1] |
| Piperazin-2-one Derivatives | 4e | Multiple Cancer Lines | >50% viability reduction at 50 μM | [2][3] |
| 6 | | Multiple Cancer Lines | >50% viability reduction at 50 μM | [2][3] |
| Phenylpiperazine Derivatives of 1,2-Benzothiazine | BS130 | MCF7 (Breast Cancer) | More cytotoxic than doxorubicin | [4] |

| | | | |
|---|----------------------|---------------------------------|--|
| BS230 | MCF7 (Breast Cancer) | More cytotoxic than doxorubicin | [4] |
| Piperazin-2-one Derivatives with Guanidine, Thiourea, Hydrazide | - | HT-29 (Colon), A549 (Lung) | Significant cytotoxicity (<500 μ M) [5] |

II. Enzyme Inhibition

Piperazine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different pathological conditions. The following table compares the inhibitory activities of different piperazine-based compounds against several key enzymes.

Table 2: Enzyme Inhibition by Piperazine Derivatives

| Compound Class | Derivative | Target Enzyme | IC50 (μM) | Reference |
|--|------------|------------------------------|------------------|-----------|
| 4-{[4-(2-furoyl)-1-piperazinyl]methylyl}-N-(substituted-phenyl)benzamides | 5b | Butyrylcholinesterase | 0.82 ± 0.001 | |
| | 5h | Butyrylcholinesterase | 0.91 ± 0.003 | |
| Eserine (Standard) | | Butyrylcholinesterase | 0.85 ± 0.0001 | |
| Benzene sulfonamide-piperazine hybrids | 5 | Acetylcholinesterase (AChE) | 1.003 | [6] |
| 2 and 5 | | Butyrylcholinesterase (BChE) | 1.008 | [6] |
| 4 | | Tyrosinase | 1.19 | [6] |
| 3 | | α-glucosidase | 1.000 | [6] |
| 2-(aminopyrimidinyl)thiazole-5-carboxamides | BMS-354825 | Src/Abl kinase | Potent inhibitor | [7] |
| 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates | 2j | Monoamine oxidase A (MAO-A) | 23.10 | [8] |
| 2m | | Monoamine oxidase A (MAO- | 24.14 | [8] |

A)

III. Antimicrobial Activity

The antimicrobial potential of piperazine derivatives has been demonstrated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.

Table 3: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
|--|--|------------------------|-------------|-----------|
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | PNT | <i>S. epidermidis</i> | 2.5 ± 2.2 | [9] |
| PNT | <i>S. aureus</i> | 2.5 ± 0.0 | [9] | |
| PNT | MRSA | 6.7 ± 2.9 | [9] | |
| 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives | PG7 | <i>C. parapsilosis</i> | 0.49 | [10] |
| PG8 | <i>C. parapsilosis</i> | 0.98 | [10] | |
| 1,2-Benzothiazine Derivatives | 31, 33, 38, 43, 45, 50, 53, 55, 58, 60, 63, 68 | <i>B. subtilis</i> | 25–600 | [11] |
| 53, 58, 60 | <i>S. aureus</i> | 200–400 (MBC) | [11] | |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.

Cytotoxicity Assays

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).[\[1\]](#)
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another few hours.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay is used to quantify cytotoxicity by measuring the release of LDH from damaged cells.

- **Cell Culture and Treatment:** Cells are cultured and treated with the test compounds in a similar manner to the MTT assay.
- **Supernatant Collection:** After the incubation period, the cell culture supernatant is collected.
- **LDH Reaction:** The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
- **Absorbance Reading:** The formation of a colored formazan product is measured spectrophotometrically. The amount of LDH release is proportional to the number of

damaged cells.[\[2\]](#)

Enzyme Inhibition Assays

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman's method.

- Enzyme and Inhibitor Incubation: The BChE enzyme is pre-incubated with various concentrations of the test compounds.
- Substrate Addition: The reaction is initiated by the addition of the substrate, butyrylthiocholine iodide.
- Thiol Detection: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
- Spectrophotometric Measurement: The rate of color formation is monitored spectrophotometrically, and the percentage of inhibition is calculated.

Antimicrobial Assays

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

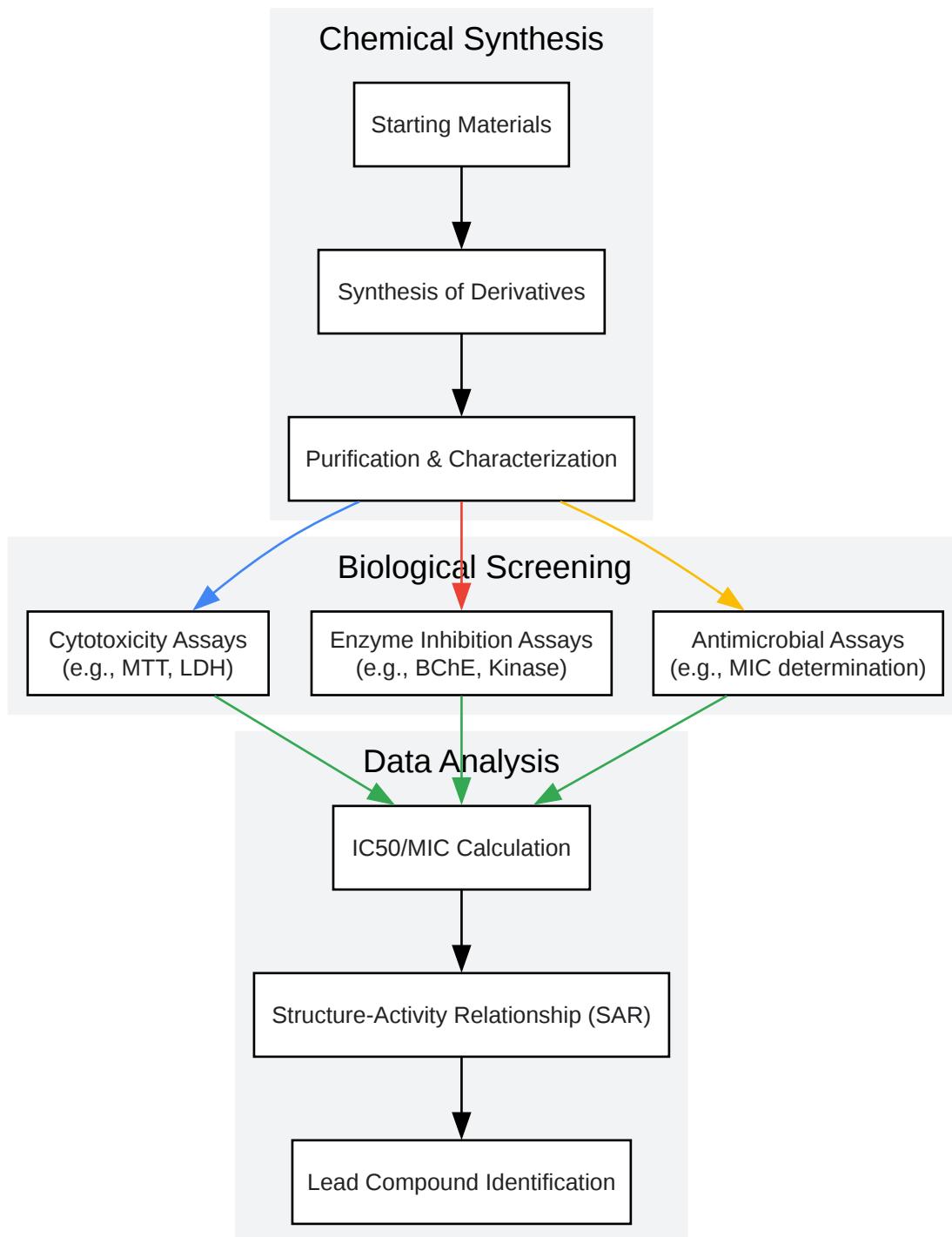
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Visualizations

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel chemical derivatives.

General Workflow for Synthesis and Biological Activity Screening

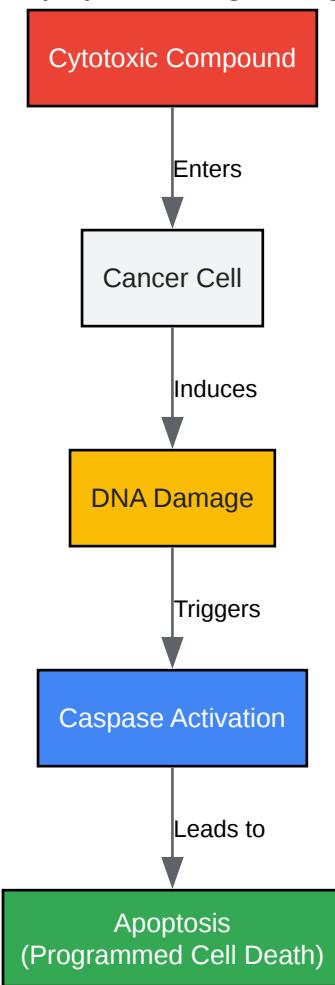
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Caption: A generalized workflow from chemical synthesis to biological evaluation.

Apoptosis Induction Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis, a common mechanism of action for cytotoxic compounds.

Simplified Apoptosis Signaling Pathway



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Caption: A simplified representation of an apoptosis induction pathway.

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